molecular formula C8H8BrClF3N B1450629 (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 1214382-77-0

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B1450629
CAS No.: 1214382-77-0
M. Wt: 290.51 g/mol
InChI Key: WVKPYUXVFYKPPZ-UHFFFAOYSA-N
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Description

“(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1214372-39-0 . It has a molecular weight of 290.51 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrF3N.ClH/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12;/h1-3H,4,13H2;1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 290.51 .

Scientific Research Applications

Halogenation in Scientific Research

Halogenation, the process of adding halogen atoms to organic compounds, plays a crucial role in modifying the physical, chemical, and biological properties of molecules. While the specific applications of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride were not directly found, the significance of brominated compounds in environmental and biological contexts can provide an understanding of how similar compounds might be applied.

Environmental Impacts and Toxicology of Brominated Compounds:

  • Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are noted for their trace presence in brominated flame retardants and the subsequent environmental and health concerns due to their toxicity, akin to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) (Mennear & Lee, 1994).
  • The study of environmental concentrations and toxicology of tribromophenol highlights the ubiquitous nature of certain brominated compounds and underscores gaps in knowledge regarding their environmental behavior and toxicology (Koch & Sures, 2018).

Brominated Compounds in Chemical Synthesis and Applications:

  • Research on brominated flame retardants addresses the formation of potentially more toxic and persistent compounds, indicating a critical area of study for understanding and mitigating environmental impacts (Zhang, Buekens, & Li, 2016).
  • The synthesis of specific brominated biphenyls for pharmaceutical applications, such as the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory drugs, highlights the importance of bromination in medicinal chemistry (Qiu et al., 2009).

Safety and Hazards

The safety information for “(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKPYUXVFYKPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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